![molecular formula C11H14N2O2 B2980757 4-[3-(Aminomethyl)phenyl]morpholin-3-one CAS No. 1368423-34-0](/img/structure/B2980757.png)
4-[3-(Aminomethyl)phenyl]morpholin-3-one
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Overview
Description
“4-[3-(Aminomethyl)phenyl]morpholin-3-one” is a chemical compound with the molecular formula C11H14N2O2 . It is an intermediate used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “4-[3-(Aminomethyl)phenyl]morpholin-3-one” involves several steps. One reported method involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available nitro aniline. This is followed by condensation with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . Another process involves the use of a novel key intermediate, 4-{4-[(5S)-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate, in the synthesis of rivaroxaban .Molecular Structure Analysis
The molecular structure of “4-[3-(Aminomethyl)phenyl]morpholin-3-one” is determined by its molecular formula, C11H14N2O2 . Detailed structural analysis can be performed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and electron ionization mass spectrometry (EI-MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-[3-(Aminomethyl)phenyl]morpholin-3-one” include condensation reactions and reduction reactions . The specific reactions depend on the synthesis method used.Scientific Research Applications
4-[3-(Aminomethyl)phenyl]morpholin-3-one: A Comprehensive Analysis: This compound, also known by its CAS number 438056-69-0, is a chemical intermediate used in the synthesis of pharmaceuticals. While specific applications in scientific research are not directly listed, we can infer potential uses based on its structure and known uses in related fields.
Pharmaceutical Synthesis
This compound is an intermediate in the synthesis of Rivaroxaban , a well-known anticoagulant medication used to prevent blood clots . Its role in the synthesis process is crucial for the production of this medication.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-2-1-3-10(6-9)13-4-5-15-8-11(13)14/h1-3,6H,4-5,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKLGZQQTYHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Aminomethyl)phenyl]morpholin-3-one |
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